The 10(11)-EpDPE Whitepaper: Biosynthesis, Bioactivity, and Analytical Workflows
The 10(11)-EpDPE Whitepaper: Biosynthesis, Bioactivity, and Analytical Workflows
Executive Summary
10(11)-EpDPE (10,11-epoxydocosapentaenoic acid), also referred to as 10,11-EDP or 10,11-EpDPA, is a highly bioactive, endogenous lipid mediator belonging to the oxylipin family[1][2]. Derived from the omega-3 polyunsaturated fatty acid Docosahexaenoic Acid (DHA), 10(11)-EpDPE is generated via epoxidation mediated by cytochrome P450 (CYP) enzymes[2][3].
In recent years, 10(11)-EpDPE has emerged as a critical molecule of interest for researchers and drug development professionals due to its potent anti-angiogenic, anti-tumorigenic, and antihyperalgesic properties[2][4]. This technical guide provides an in-depth analysis of its metabolic pathways, pharmacological significance, and the rigorous analytical methodologies required for its quantification.
Biosynthesis and Metabolic Fate
The physiological impact of 10(11)-EpDPE is dictated by a delicate balance between its synthesis and degradation. Understanding this causality is essential for therapeutic targeting.
Enzymatic Epoxidation
DHA is metabolized by CYP450 epoxygenases—predominantly from the CYP2C (e.g., CYP2C8) and CYP2J (e.g., CYP2J2) families[3]. These enzymes catalyze the addition of an oxygen atom across the double bonds of DHA, generating several regioisomers: 19,20-, 16,17-, 13,14-, 10,11-, and 7,8-EpDPE[3]. The specific formation of 10(11)-EpDPE occurs at the 10,11-double bond of the DHA carbon chain[1][2].
Degradation via Soluble Epoxide Hydrolase (sEH)
Once formed, 10(11)-EpDPE acts as a potent autocrine and paracrine signaling molecule. However, its biological half-life is severely restricted by soluble epoxide hydrolase (sEH) [4]. sEH rapidly hydrolyzes the highly strained epoxide ring of 10(11)-EpDPE by adding water, converting it into 10,11-dihydroxydocosapentaenoic acid (10,11-DiHDPA)[5]. This diol metabolite is generally considered biologically inactive, effectively terminating the signaling cascade.
Metabolic pathway of DHA to 10(11)-EpDPE via CYP450, and degradation by sEH.
Pharmacological Significance and Drug Development
From a drug development perspective, the CYP/sEH pathway represents a highly druggable axis. The bioactivity of 10(11)-EpDPE spans several critical therapeutic areas:
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Oncology and Anti-Angiogenesis: 10(11)-EpDPE potently inhibits angiogenesis, primary tumor growth, and metastasis in both in vitro and in vivo models[2][5].
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Pain Management (Antihyperalgesia): Epoxy metabolites of DHA, including 10(11)-EpDPE, demonstrate profound antihyperalgesic activity, offering relief in inflammatory and neuropathic pain models without the gastrointestinal side effects typical of NSAIDs[2][4].
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Therapeutic Stabilization (sEH Inhibitors): Because endogenous 10(11)-EpDPE is rapidly degraded, pharmaceutical strategies focus on sEH inhibitors (sEHIs) . For example, the dual COX-2/sEH inhibitor PTUPB has been shown to increase the ratio of 10(11)-EpDPE to its inactive metabolite (10,11-DiHDPA) by 97% in plasma, synergistically suppressing tumor growth and metastasis[5].
Quantitative Chemical and Kinetic Properties
| Property / Parameter | Value / Description |
| IUPAC Name | (4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoic acid[1] |
| Molecular Formula | C22H32O3[1][2] |
| Molecular Weight | 344.5 g/mol [1][2] |
| Precursor | Docosahexaenoic Acid (DHA)[2] |
| Primary Synthesizing Enzymes | CYP2C8, CYP2J2[3] |
| sEH Affinity (Km) | 5.1 µM (Human soluble epoxide hydrolase)[2][4] |
Analytical Methodology: LC-MS/MS Lipidomics Profiling
Accurate quantification of 10(11)-EpDPE in biological matrices (plasma, tissue, or food products like infant formula) is challenging due to its low endogenous abundance, rapid degradation, and the presence of multiple closely related regioisomers[6][7].
Step-by-Step Protocol for 10(11)-EpDPE Quantification
Step 1: Sample Quenching and Spiking
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Aliquot 200 µL of plasma or tissue homogenate[7].
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Immediately spike the sample with a surrogate mix of deuterated internal standards (e.g., d11-11(12)-EpETrE)[7]. Rationale: Adding the standard before extraction ensures any subsequent sample loss applies equally to both the analyte and the standard.
Step 2: Solid Phase Extraction (SPE)
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Pre-condition a C18 or mixed-mode polymeric SPE cartridge with methanol, followed by water.
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Load the spiked sample onto the cartridge.
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Wash with 5% methanol in water to elute hydrophilic contaminants and proteins.
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Elute the lipid fraction (containing 10(11)-EpDPE) using 100% methanol or ethyl acetate. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
Step 3: Reverse-Phase UPLC Separation
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Inject the reconstituted sample onto a sub-2 µm C18 UPLC column.
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Mobile Phase A: 0.1% acetic acid in ultrapure water[6].
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Mobile Phase B: Acetonitrile/methanol (80:15, v/v) with 0.1% acetic acid[6].
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Run a gradient elution (e.g., starting at 35% B, ramping to 85% B over 24 minutes) to chromatographically resolve 10(11)-EpDPE from its regioisomers (19,20-, 16,17-, and 13,14-EpDPE)[6].
Step 4: Tandem Mass Spectrometry (MRM)
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Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
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Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor ion (m/z 343.2 for [M-H]-) and fragment it to its unique product ions.
Step 5: Data Processing
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Calculate the absolute concentration of 10(11)-EpDPE by plotting the peak area ratio (Analyte / Internal Standard) against a multi-point calibration curve of high-purity synthetic 10(11)-EpDPE standards.
Step-by-step LC-MS/MS lipidomics workflow for quantifying 10(11)-EpDPE.
References
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PubChem - NIH. "10(11)-EpDPE | C22H32O3 | CID 11638767". Retrieved from:[Link]
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National Institutes of Health (PMC). "Challenges and Opportunities in P450 Research on the Eye". Retrieved from:[Link]
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MDPI. "Storage Duration and Added Docosahexaenoic Acid Modify the Rates of Esterified and Free Oxylipin Formation in Infant Milk Formula". Retrieved from:[Link]
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Universidade de São Paulo (USP). "Early detection of lipid oxidation in infant milk formula by measuring free oxylipins". Retrieved from:[Link]
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Proceedings of the National Academy of Sciences (PNAS). "Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis". Retrieved from:[Link]
Sources
- 1. 10(11)-EpDPE | C22H32O3 | CID 11638767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Challenges and Opportunities in P450 Research on the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Storage Duration and Added Docosahexaenoic Acid Modify the Rates of Esterified and Free Oxylipin Formation in Infant Milk Formula | MDPI [mdpi.com]
- 7. repositorio.usp.br [repositorio.usp.br]
